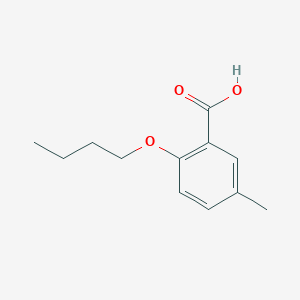

2-Butoxy-5-methylbenzoic acid

描述

2-Butoxy-5-methylbenzoic acid is a benzoic acid derivative with a butoxy group (-O(CH₂)₃CH₃) at position 2 and a methyl group (-CH₃) at position 5. The butoxy substituent introduces steric bulk and lipophilicity, while the methyl group at position 5 contributes to electron-donating effects. This structural configuration impacts solubility, acidity, and reactivity. Benzoic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable properties via substituent modification .

属性

IUPAC Name |

2-butoxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHAHOUDPANKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-5-methylbenzoic acid typically involves the alkylation of 5-methylbenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of 2-butoxy-5-methylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反应分析

Types of Reactions: 2-Butoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-butoxy-5-methylbenzoic acid derivatives with additional carboxylic acid groups.

Reduction: Formation of 2-butoxy-5-methylbenzyl alcohol.

Substitution: Formation of halogenated derivatives of 2-butoxy-5-methylbenzoic acid.

科学研究应用

2-Butoxy-5-methylbenzoic acid is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Employed in the production of specialty chemicals and as a component in formulations for coatings and adhesives.

作用机制

The mechanism of action of 2-butoxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell membrane integrity, and affect signal transduction pathways. These interactions result in various biological effects, such as antimicrobial activity and anti-inflammatory responses .

相似化合物的比较

Comparison with Similar Compounds

2-Hydroxy-5-methylbenzoic Acid

- Substituents : Position 2: -OH; Position 5: -CH₃.

- Acidity : The ortho-hydroxy group enables intramolecular hydrogen bonding with the carboxylic acid, significantly lowering its pKa (estimated ~2.8–3.5) compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, the butoxy group in 2-Butoxy-5-methylbenzoic acid is electron-donating, likely increasing the pKa to ~4.5–5.0 .

- Solubility: The hydroxy group enhances water solubility via hydrogen bonding, whereas the butoxy derivative is more lipophilic, favoring organic solvents like ethanol or DMSO.

- The butoxy analog may pose fewer handling risks owing to reduced polarity .

5-Iodo-2-methylbenzoic Acid

- Substituents : Position 2: -CH₃; Position 5: -I.

- Electronic Effects : The iodo group at position 5 is electron-withdrawing, slightly increasing acidity (pKa ~3.8–4.2) compared to 2-Butoxy-5-methylbenzoic acid. The methyl group at position 2 in this compound is less sterically hindering than the butoxy group, allowing for different conformational preferences .

- Reactivity : Iodine’s heavy-atom effect facilitates halogen bonding, which is absent in the butoxy derivative. This property may influence crystal packing or biological interactions .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Substituents : Position 2: -NHCOC(O)OCH₂CH₃.

- This contrasts with the simpler butoxy group, which may lead to less complex intermolecular interactions.

- Acidity : The electron-withdrawing acetamido group likely reduces the pKa of the carboxylic acid compared to the butoxy analog .

Data Table: Comparative Analysis

| Compound Name | Substituent (Position 2) | Substituent (Position 5) | Molecular Weight (g/mol) | Estimated pKa | Solubility Profile | Key Properties |

|---|---|---|---|---|---|---|

| 2-Butoxy-5-methylbenzoic acid | -O(CH₂)₃CH₃ | -CH₃ | 222.3 | ~4.5–5.0 | Low in water; High in organics | Lipophilic, electron-donating |

| 2-Hydroxy-5-methylbenzoic acid | -OH | -CH₃ | 168.1 | ~2.8–3.5 | Moderate in water | H-bonding, acidic |

| 5-Iodo-2-methylbenzoic acid | -CH₃ | -I | 276.0 | ~3.8–4.2 | Low in water | Halogen bonding, heavy atom |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | -NHCOC(O)OCH₂CH₃ | - | 265.3 | ~3.5–4.0 | Moderate in polar solvents | Complex H-bonding networks |

Note: Molecular weights calculated using atomic masses; pKa values estimated based on substituent effects.

Research Findings and Implications

- Crystallography : Studies on structurally related compounds (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) highlight how bulky substituents like butoxy may disrupt crystalline order compared to hydrogen-bonding groups .

- Safety Profiles : The hydroxy derivative’s need for ventilation and emergency eye wash stations suggests reactive intermediates, whereas the butoxy analog’s stability may simplify handling.

- Applications : The lipophilicity of 2-Butoxy-5-methylbenzoic acid could enhance bioavailability in drug design, contrasting with the polar hydroxy variant’s utility in aqueous formulations .

生物活性

2-Butoxy-5-methylbenzoic acid is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

2-Butoxy-5-methylbenzoic acid, with the molecular formula , is derived from the oxidation of 2-butoxy-5-methylbenzaldehyde. It is characterized by a carboxylic acid functional group attached to a substituted aromatic ring, which contributes to its chemical reactivity and biological interactions.

Target Interactions

The primary biological activity of 2-butoxy-5-methylbenzoic acid involves its interaction with cellular antioxidation systems. It has been shown to disrupt redox homeostasis within cells, leading to increased oxidative stress. This mechanism is crucial for understanding its potential therapeutic applications, particularly in antifungal and antimicrobial contexts.

Biochemical Pathways

The compound influences several biochemical pathways:

- Oxidative Stress Response : It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are vital for cellular antioxidation processes.

- Cellular Effects : Research indicates that exposure to this compound can lead to significant changes in cell function, particularly under conditions of oxidative stress.

Antimicrobial Properties

One of the most notable activities of 2-butoxy-5-methylbenzoic acid is its antifungal properties. Studies have demonstrated its efficacy against various fungal strains, suggesting potential applications in treating fungal infections. The compound's ability to disrupt cellular processes in fungi may be linked to its redox-active nature.

Cytotoxicity and Safety Profile

Research evaluating the cytotoxic effects of 2-butoxy-5-methylbenzoic acid has shown that at lower concentrations, it exhibits minimal toxicity. In laboratory settings, it has been used effectively without significant adverse effects on normal human cells . However, further studies are necessary to fully understand its safety profile in vivo.

Study on Antifungal Activity

In a controlled laboratory study, 2-butoxy-5-methylbenzoic acid was tested against Candida albicans and other fungal pathogens. Results indicated a dose-dependent inhibition of fungal growth, supporting its potential as an antifungal agent. The minimum inhibitory concentration (MIC) was determined for various strains, highlighting the compound's broad-spectrum activity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50 µg/mL |

| Aspergillus niger | 75 µg/mL |

| Penicillium spp. | 100 µg/mL |

In Silico Studies

In silico modeling has been employed to predict the binding affinity of 2-butoxy-5-methylbenzoic acid to various biological targets. These studies suggest that the compound may act as a modulator of protein degradation pathways, specifically enhancing the activity of proteasomes and lysosomes in human fibroblasts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。